molecular formula C14H20N2O10 B13413664 3-beta-D-Ribofuranosyluridine

3-beta-D-Ribofuranosyluridine

Cat. No.: B13413664
M. Wt: 376.32 g/mol
InChI Key: MGZQQQIXHKHRJT-JXHPLLHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-beta-D-Ribofuranosyluridine is a nucleoside analog that plays a significant role in various biological processes. It is composed of a ribose sugar attached to a uridine base. This compound is commonly found in living organisms and is involved in the synthesis of RNA, which is crucial for encoding, transmitting, and expressing genetic information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-D-Ribofuranosyluridine typically involves the coupling of a nucleophilic pyrimidine base with a derivative of ribose that is electrophilic at the anomeric carbon. One common method includes the use of acyl-protected ribose to selectively form the beta-nucleoside .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between ribose-1-phosphate and uracil, resulting in the formation of the desired nucleoside .

Chemical Reactions Analysis

Types of Reactions: 3-beta-D-Ribofuranosyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various uridine analogs and derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-beta-D-Ribofuranosyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-beta-D-Ribofuranosyluridine involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and other enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to be incorporated into RNA rather than DNA. This specificity makes it particularly useful in studies related to RNA synthesis and function, as well as in the development of RNA-targeted therapies .

Properties

Molecular Formula

C14H20N2O10

Molecular Weight

376.32 g/mol

IUPAC Name

1,3-bis[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H20N2O10/c17-3-5-8(20)10(22)12(25-5)15-2-1-7(19)16(14(15)24)13-11(23)9(21)6(4-18)26-13/h1-2,5-6,8-13,17-18,20-23H,3-4H2/t5-,6-,8-,9-,10-,11-,12-,13-/m1/s1

InChI Key

MGZQQQIXHKHRJT-JXHPLLHESA-N

Isomeric SMILES

C1=CN(C(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C(=O)N(C1=O)C2C(C(C(O2)CO)O)O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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